An In-depth Technical Guide to 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate
An In-depth Technical Guide to 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate. As this molecule is not extensively documented in publicly available literature, this guide has been constructed based on established principles of organic chemistry, predictive modeling from its constituent moieties, and proven synthetic methodologies.
Molecular Structure and Identification
3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is an aromatic ester. The structure consists of a 3,5-di-tert-butylbenzoyl group ester-linked to a 3,4-dimethylphenol moiety. The bulky tert-butyl groups on the benzoate ring sterically hinder the ester linkage, which can influence its chemical reactivity and physical properties.
Systematic IUPAC Name: 3,4-dimethylphenyl 3,5-bis(1,1-dimethylethyl)benzoate
Key Structural Identifiers:
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Molecular Formula: C₂₅H₃₄O₂
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Canonical SMILES: CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C
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InChI Key: (Predicted) AWIWWMFCDLBFQI-UHFFFAOYSA-N
Caption: Chemical structure of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.
Predicted Physicochemical Properties
The physicochemical properties of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate have been predicted based on its structure and comparison with its constituent molecules, 3,4-dimethylphenol[1][2][3] and 3,5-di-tert-butylbenzoic acid[4][5][6][7][8][9]. The bulky, non-polar tert-butyl groups are expected to confer high lipophilicity and low water solubility.
| Property | Predicted Value | Rationale / Source |
| Molecular Weight | 366.53 g/mol | Calculated from Molecular Formula (C₂₅H₃₄O₂) |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar aromatic esters. |
| Melting Point | 150-180 °C | Expected to be higher than 3,4-dimethylphenol (65-68°C)[3] and lower than 3,5-di-tert-butylbenzoic acid (173-175°C)[7], but influenced by crystal packing. |
| Boiling Point | > 400 °C | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone) | The large hydrophobic structure will dominate solubility characteristics. |
| LogP | > 5.0 | High lipophilicity is expected due to the presence of two tert-butyl groups and a dimethylphenyl moiety. |
Synthesis and Purification
The most direct and reliable method for synthesizing 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate is through the esterification of 3,5-di-tert-butylbenzoic acid with 3,4-dimethylphenol. Given the steric hindrance from the tert-butyl groups on the carboxylic acid and the moderate nucleophilicity of the phenol, a standard Fischer esterification may be low-yielding[10]. The Steglich esterification , which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a superior choice for such sterically demanding substrates as it proceeds under mild, room-temperature conditions[11][12][13].
Rationale for Synthetic Approach
The Steglich esterification is a well-established method for forming esters from sterically hindered carboxylic acids and alcohols/phenols[11]. The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the phenol, then reacts with this intermediate to form a reactive acylpyridinium species. This species is subsequently attacked by the 3,4-dimethylphenol to yield the desired ester and the dicyclohexylurea (DCU) byproduct. The use of DMAP as a catalyst is crucial for accelerating the reaction and preventing the formation of an unreactive N-acylurea byproduct[14][15].
Detailed Experimental Protocol
Materials and Reagents:
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3,5-Di-tert-butylbenzoic acid (1.0 eq)
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3,4-Dimethylphenol (1.1 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-di-tert-butylbenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the acid is fully dissolved.
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Addition of Reagents: Add 3,4-dimethylphenol (1.1 eq) and 4-dimethylaminopyridine (0.1 eq) to the solution. Stir for 5 minutes.
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Initiation of Reaction: In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
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Work-up:
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Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
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Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
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-
Purification: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
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Characterization: The purified fractions are combined, and the solvent is removed to yield 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate as a solid. The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS).
Caption: Workflow for the synthesis of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate and known chemical shifts of similar compounds[1][16][17][18][19].
¹H NMR (400 MHz, CDCl₃):
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δ ~7.7 ppm (s, 1H): Aromatic proton on the benzoate ring between the two tert-butyl groups.
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δ ~7.5 ppm (d, 2H): Aromatic protons on the benzoate ring ortho to the ester group.
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δ ~7.0-7.2 ppm (m, 3H): Aromatic protons on the dimethylphenyl ring.
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δ ~2.3 ppm (s, 6H): Methyl protons on the dimethylphenyl ring.
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δ ~1.4 ppm (s, 18H): Protons of the two tert-butyl groups on the benzoate ring.
¹³C NMR (100 MHz, CDCl₃):
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δ ~165 ppm: Carbonyl carbon of the ester.
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δ ~151 ppm: Aromatic carbons of the benzoate ring attached to the tert-butyl groups.
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δ ~148 ppm: Aromatic carbon of the dimethylphenyl ring attached to the ester oxygen.
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δ ~135-138 ppm: Quaternary aromatic carbons of the dimethylphenyl ring attached to the methyl groups.
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δ ~121-130 ppm: Aromatic CH carbons of both rings.
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δ ~35 ppm: Quaternary carbons of the tert-butyl groups.
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δ ~31 ppm: Methyl carbons of the tert-butyl groups.
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δ ~19-20 ppm: Methyl carbons on the dimethylphenyl ring.
Infrared (IR) Spectroscopy (KBr Pellet):
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~2960 cm⁻¹: C-H stretching of alkyl groups.
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~1735 cm⁻¹: C=O stretching of the ester.
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~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings.
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~1250, 1150 cm⁻¹: C-O stretching of the ester.
Mass Spectrometry (Electron Ionization - EI):
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M⁺ at m/z 366: Molecular ion peak.
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Fragment at m/z 233: Loss of the 3,4-dimethylphenoxy radical.
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Fragment at m/z 121: 3,4-dimethylphenoxide fragment.
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Fragment at m/z 57: tert-butyl cation (prominent).
Potential Applications and Research Directions
While specific applications for 3,4-Dimethylphenyl 3,5-di-tert-butylbenzoate are not documented, its structure suggests several areas of potential utility, primarily leveraging the characteristics of hindered phenols.
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UV Stabilizer and Antioxidant: The sterically hindered benzoate moiety is structurally related to a class of compounds used as UV absorbers and antioxidants in polymers and plastics. The bulky tert-butyl groups can protect the ester linkage from hydrolysis and the overall molecule from oxidative degradation.
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Intermediate in Organic Synthesis: This compound could serve as a building block for more complex molecules in drug discovery or materials science. The ester linkage could be selectively cleaved under certain conditions to deprotect either the phenolic or carboxylic acid functionality.
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Liquid Crystal Research: Benzoate esters are common components of liquid crystalline materials. The specific substitution pattern and steric bulk of this molecule could be investigated for its potential to form or modify liquid crystal phases.
Further research would be required to experimentally validate these potential applications and to fully characterize the chemical and physical properties of this compound.
References
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ResearchGate. (n.d.). Mechanism of the Steglich esterification with the GO/RGO. Retrieved from [Link]
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NIST. (n.d.). Phenol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 3,5-dinitro-, sec-butyl ester. Retrieved from [Link]
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